molecular formula C21H26O2 B1149882 AC708

AC708

Cat. No.: B1149882
Attention: For research use only. Not for human or veterinary use.
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Description

AC708 (also known as PLX73086) is a potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and osteoclasts . It exhibits high specificity for CSF1R over closely related kinases such as PDGFRα/β, FLT3, and KIT, with IC50 values of 26 nM and 33 nM for CSF-1- and IL-34-mediated CSF1R phosphorylation, respectively . This compound also inhibits the viability of growth factor-dependent cells cultured in CSF-1 (IC50 = 38 nM) and IL-34 (IC50 = 40 nM) and suppresses primary human osteoclast differentiation (IC50 = 15 nM) .

Preclinical studies demonstrated its ability to reduce tumor-associated macrophage (TAM) infiltration by up to 86% in ovarian cancer models and synergize with anti-VEGF therapies (e.g., bevacizumab) to overcome adaptive resistance, reducing tumor burden by 83–98% in resistant models . Despite promising preclinical data, this compound’s clinical development was terminated in 2018 .

Properties

Molecular Formula

C21H26O2

Appearance

Solid powder

Synonyms

AC708;  AC-708;  AC 708.; unknown

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. PLX3397

  • Clinical Outcomes: PLX3397 received FDA approval for tenosynovial giant cell tumor (TGCT), while this compound’s development halted despite superior preclinical synergy with anti-VEGF therapies .

This compound vs. Anti-CSF1R Antibodies (e.g., AMG820)

  • Administration: this compound’s oral bioavailability contrasts with AMG820’s intravenous delivery .
  • Efficacy : this compound reduced TAMs by 70–86% in vivo, whereas AMG820 failed to show objective responses in solid tumors .

This compound vs. Benchmark Compounds (GW-2580, Ki-20227)

  • Potency : this compound demonstrated lower IC50 values in cytokine release assays (93 nM vs. GW-2580’s 148 nM) and matched Ki-20227’s efficacy in reducing tumor cell growth .

Synergy with Anti-VEGF Therapies

This compound uniquely addresses adaptive resistance to anti-VEGF agents (e.g., bevacizumab) by depleting TAMs that secrete pro-angiogenic factors (e.g., FGF-1/2, MMP9) under hypoxia . In ovarian cancer models, combining this compound with bevacizumab reduced tumor weight, nodules, and ascites volume by 83%, 84%, and 98%, respectively, compared to monotherapy .

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